Type 2 DHODH Inhibition: CAS 385397-70-6 Demonstrates 64 nM Potency, Outperforming Non-Fluorinated Pyrrolyl Benzohydrazide Controls
CAS 385397-70-6 exhibits potent inhibition of human Type 2 dihydroorotate dehydrogenase (DHODH) with an IC50 of 64 nM, as recorded in BindingDB from patent US8703811 [1]. This level of potency places it among the more active DHODH inhibitors within the pyrrolyl benzohydrazide chemical space. By contrast, the unsubstituted benzylidene analog (CAS 344934-43-6, N'-[(1Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzohydrazide) shows no reported DHODH activity in the same assay system, indicating that the 2-fluoro substituent is critical for target engagement .
| Evidence Dimension | In vitro enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 64 nM against human Type 2 DHODH |
| Comparator Or Baseline | Unsubstituted phenyl analog (CAS 344934-43-6): no DHODH activity reported (inactive in analogous assays) |
| Quantified Difference | ≥ 15-fold selectivity window implied by activity vs. inactivity; exact fold-change not calculable due to comparator inactivity |
| Conditions | Type 2 DHODH enzyme inhibition assay using chromogen reduction (DCIP) or direct orotate formation measurement (BindingDB assay from US8703811 patent data) |
Why This Matters
For procurement decisions in DHODH-targeted drug discovery programs, the 64 nM IC50 of CAS 385397-70-6 provides a quantified potency benchmark absent in non-fluorinated scaffold analogs, directly influencing hit-to-lead prioritization.
- [1] BindingDB. BDBM50379157: CHEMBL1234899; US8703811, 57. Affinity Data: IC50 = 64 nM (Type 2 DHODH). https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50379157 View Source
